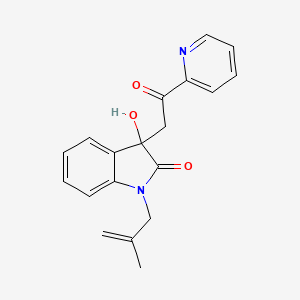![molecular formula C15H13ClN2O2S B5349253 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5349253.png)
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole, also known as SB 203580, is a chemical compound that has been extensively studied in the field of scientific research. It was first synthesized in 1995 by a team of researchers led by Dr. Stephen Davies at the University of Oxford. Since then, it has been widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580 binds to the ATP-binding site of p38 MAPK and prevents its activation by upstream kinases. This, in turn, leads to the inhibition of downstream signaling events, including the activation of transcription factors such as ATF-2 and NF-κB. The inhibition of these transcription factors leads to a decrease in the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound 203580 has been shown to have various biochemical and physiological effects in different cell types. In macrophages, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In endothelial cells, it inhibits the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment to sites of inflammation. In cancer cells, it inhibits cell proliferation and induces apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580 in lab experiments is its specificity towards the p38 MAPK isoform. This allows researchers to study the specific role of this isoform in various cellular processes. However, it should be noted that this compound 203580 may have off-target effects on other kinases, and caution should be exercised when interpreting the results.
Orientations Futures
There are several future directions for research involving 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580. One area of interest is the role of p38 MAPK in aging and age-related diseases such as Alzheimer's disease. Another area of interest is the development of more potent and selective inhibitors of p38 MAPK that can be used in clinical settings. Finally, the use of this compound 203580 as a tool to study the role of p38 MAPK in different types of cancer is an area of active research.
Méthodes De Synthèse
The synthesis of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580 involves a series of chemical reactions that start with the condensation of 4-chlorobenzenesulfonyl chloride with 2-aminobenzimidazole. The resulting intermediate is then treated with a base to form the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-benzimidazole 203580 has been extensively used in scientific research as a tool to study the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound 203580 specifically targets the p38 MAPK isoform and inhibits its activity, thereby modulating the downstream signaling events.
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-11-5-7-12(8-6-11)21(19,20)10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFKKILHGCDHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5349174.png)
![isopropyl 2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5349176.png)

![3-[(4-ethylpiperazin-1-yl)carbonyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine](/img/structure/B5349184.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5349210.png)
![2-(5-carboxy-2-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5349217.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5349224.png)
![2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5349226.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5349245.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349262.png)
![diethyl 5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B5349270.png)
![4-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5349279.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}cyclopentanecarboxamide](/img/structure/B5349286.png)